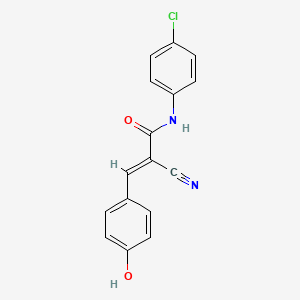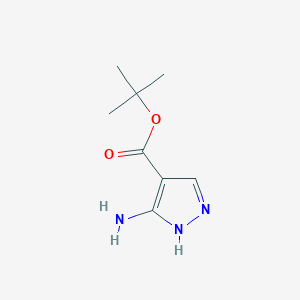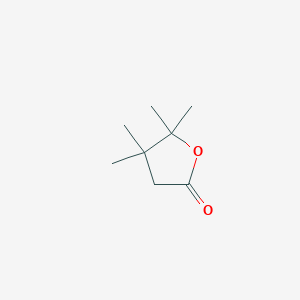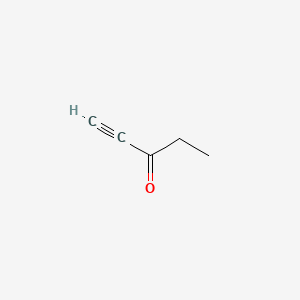
4-Amino-3-(methoxymethyl)phenol
概要
説明
4-Amino-3-(methoxymethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxymethyl group at the 3-position of the aromatic ring
作用機序
Target of Action
It’s structurally similar to 4-aminophenol , which is commonly used as a developer for black-and-white film
Mode of Action
4-Aminophenol is known to undergo oxidation in the presence of a base . It’s plausible that 4-Amino-3-(methoxymethyl)phenol might also undergo similar reactions, but this needs to be confirmed through experimental studies.
Biochemical Pathways
Compounds like 4-aminophenol are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of chemically differentiated fragments with a metal catalyst . It’s possible that this compound might be involved in similar biochemical pathways.
Result of Action
It’s known that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule during the oxidative demethylation of 4-(methoxymethyl)phenol This suggests that the compound might undergo similar reactions, leading to the formation of 4-hydroxybenzaldehyde
Action Environment
It’s known that the stability of similar compounds, like boronic esters, can be influenced by factors such as air and moisture . It’s plausible that similar environmental factors might also influence the action of this compound.
生化学分析
Cellular Effects
The effects of 4-Amino-3-(methoxymethyl)phenol on various types of cells and cellular processes are not well-documented. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(methoxymethyl)phenol followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as iron or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and reduction processes efficiently.
化学反応の分析
Types of Reactions
4-Amino-3-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effects of the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
4-Amino-3-(methoxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Aminophenol: Similar structure but lacks the methoxymethyl group.
3-Methoxyphenol: Similar structure but lacks the amino group.
4-Methoxyphenol: Similar structure but lacks the amino group and has a methoxy group instead of methoxymethyl.
Uniqueness
4-Amino-3-(methoxymethyl)phenol is unique due to the presence of both an amino group and a methoxymethyl group on the phenol ring
特性
IUPAC Name |
4-amino-3-(methoxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFNMXEYANGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303971 | |
| Record name | 4-Amino-3-(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168202-62-8 | |
| Record name | 4-Amino-3-(methoxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168202-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3048340.png)


![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)






